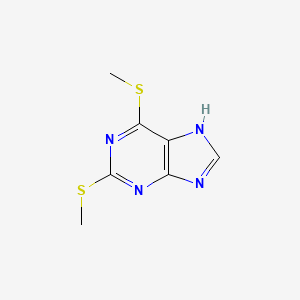

1H-Purine, 2,6-bis(methylthio)-

Description

General Context of Purine (B94841) Analogues in Medicinal and Synthetic Organic Chemistry Research

Purine analogues are a class of molecules that structurally mimic naturally occurring purines, such as adenine (B156593) and guanine. This structural similarity allows them to interact with biological systems, often by interfering with the synthesis of DNA and RNA. google.com This ability to disrupt nucleic acid production has made them a cornerstone in the development of therapeutic agents. nist.gov

In medicinal chemistry, purine analogues are widely recognized as antimetabolites, a class of drugs used extensively in cancer therapy. nist.govchemicalbook.com By competing with natural purines, they can halt the rapid proliferation of cancer cells. chemicalbook.com Beyond oncology, their utility extends to a variety of other conditions. They have been developed as antiviral medications, immunosuppressants to prevent organ transplant rejection and manage autoimmune diseases, and even as bronchodilators. chemicalbook.comtubitak.gov.tr

The field of synthetic organic chemistry continuously explores new methods to create diverse purine analogues. The purine scaffold offers numerous positions for chemical modification, allowing for the synthesis of large libraries of compounds with varied properties. nih.govnih.gov Researchers investigate how different substituents on the purine ring influence the molecule's biological activity, leading to the development of more potent and selective drugs. nih.gov

Significance of Sulfur-Containing Purine Derivatives in Chemical Biology Research

The introduction of sulfur into the purine structure, creating thiopurines, imparts unique chemical properties and biological activities. Sulfur is a naturally occurring element in many essential biomolecules, and its incorporation into purine analogues has proven to be a fruitful strategy in drug discovery. nist.gov

Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are well-established drugs used in the treatment of leukemia and inflammatory bowel disease. chemicalbook.comchemsrc.com Their mechanism often involves metabolic activation to thioguanine nucleotides, which are then incorporated into DNA and RNA. chemsrc.com This incorporation can trigger cellular apoptosis (programmed cell death), particularly in rapidly dividing cells. chemsrc.com

In chemical biology, sulfur-containing purine derivatives are valuable tools for probing biological processes. For instance, sulfur modifications are naturally found in transfer RNA (tRNA), where they play a critical role in ensuring the accuracy and efficiency of protein synthesis. nist.gov Synthetic sulfur-containing purines can be used to study the enzymes involved in these modifications and to understand their impact on cellular function. Furthermore, the unique reactivity of the sulfur atom allows for its use in various chemical reactions, making these compounds versatile intermediates in the synthesis of more complex molecules. nih.gov

Given this context, 1H-Purine, 2,6-bis(methylthio)- , with its two methylthio groups, represents a specific scaffold within this important class of compounds. While detailed studies on this particular molecule are scarce, its structure suggests potential for exploration in the fields of medicinal chemistry and chemical biology, building upon the rich history and established significance of purine and thiopurine research.

Structure

3D Structure

Properties

CAS No. |

1201-58-7 |

|---|---|

Molecular Formula |

C7H8N4S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2,6-bis(methylsulfanyl)-7H-purine |

InChI |

InChI=1S/C7H8N4S2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

QLBHIPFBFNPVKW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1NC=N2)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to 1H-Purine, 2,6-bis(methylthio)- and its Core Structure

The de novo synthesis of the purine (B94841) ring system is a fundamental process that builds the heterocyclic structure from simpler acyclic precursors. This pathway is a metabolically intensive process, requiring multiple steps and energy in the form of ATP. nih.gov The core purine structure is assembled from various molecular donors, including amino acids like glycine, glutamine, and aspartic acid, as well as one-carbon units from the folate pool and carbon dioxide. utah.edu The initial product of the de novo pathway is inosine (B1671953) monophosphate (IMP), which can then be converted to other purine nucleotides. nih.govutah.edu

While direct de novo synthesis of 1H-Purine, 2,6-bis(methylthio)- is not a common route, the synthesis of its core purine structure is well-established. An alternative and often more practical approach involves the chemical modification of a pre-existing purine or pyrimidine (B1678525) ring. For instance, the synthesis can start from more readily available purine derivatives like xanthine (B1682287). researchgate.net A key intermediate in the synthesis of many substituted purines is 2,6-dichloropurine (B15474), which can be prepared from xanthine by chlorination with reagents like phosphorus oxychloride. researchgate.netgoogle.com This di-chloro derivative then serves as a versatile precursor for introducing various functional groups, including the methylthio groups.

Another strategy involves the "salvage pathway," which recycles purine bases to form nucleotides. nih.gov While primarily a biological pathway, its principles can be applied in chemical synthesis by using pre-formed purine bases as starting materials. For the synthesis of 1H-Purine, 2,6-bis(methylthio)-, a common starting material is 2,6-dithiopurine. nih.gov This compound can be subsequently methylated to yield the target molecule.

Functionalization and Derivatization Strategies at the Purine Nucleus

The purine nucleus of 1H-Purine, 2,6-bis(methylthio)- is amenable to a variety of functionalization and derivatization reactions, allowing for the synthesis of a diverse range of analogues with potentially enhanced biological activities.

Alkylation and Thiolation Reactions

Alkylation of the purine ring, particularly at the nitrogen atoms, is a common strategy to introduce structural diversity. The alkylation of purine derivatives can, however, lead to a mixture of N7 and N9 regioisomers, with the N9 isomer often being the thermodynamically more stable and predominant product. nih.govub.edu The regioselectivity of alkylation can be influenced by the reaction conditions, including the choice of base and solvent. ub.edu For instance, direct alkylation of 6-substituted purines with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers. nih.gov Microwave-assisted alkylation has been shown to improve yields and, in some cases, regioselectivity. ub.edu

Thiolation, the introduction of a sulfur-containing group, is a key transformation for synthesizing thio-substituted purines. A common method for introducing thio-groups at the 2 and 6 positions of the purine ring involves the nucleophilic substitution of a leaving group, such as a halogen, with a sulfur nucleophile. Starting from 2,6-dichloropurine, treatment with a thiol, such as sodium thiomethoxide, can lead to the formation of 2,6-bis(methylthio)purine. Selective substitution at C6 can be achieved, followed by substitution at C2. researchgate.net

Halogenation and Amination

Halogenation of the purine core provides reactive handles for further functionalization. Direct chlorination of xanthine using phosphorus oxychloride is a common method to produce 2,6-dichloropurine, a key precursor for 1H-Purine, 2,6-bis(methylthio)-. researchgate.netgoogle.com The reactivity of the two chlorine atoms in 2,6-dichloropurine differs, allowing for selective substitution. researchgate.net

Amination of the purine nucleus can be achieved through nucleophilic aromatic substitution of a halogenated precursor. For instance, treatment of 2,6-dichloropurine with an amine can lead to the formation of amino-substituted purines. The reaction can be performed sequentially to introduce different amino groups at the C2 and C6 positions. nih.gov Microwave irradiation can facilitate these amination reactions. nih.gov

Introduction of Alkynyl and Aminobutynyl Moieties

The introduction of alkynyl groups onto the purine scaffold has been explored to generate novel derivatives with potential applications in medicinal chemistry. Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to halogenated purine derivatives to introduce alkynyl moieties. researchgate.net For example, 6-iodopurine (B1310063) can undergo on-column Sonogashira coupling with various alkynes to produce 6-alkynylated purine-containing oligonucleotides. mdpi.com Similar strategies can be envisioned for the functionalization of a suitably halogenated precursor of 1H-Purine, 2,6-bis(methylthio)-.

Furthermore, the synthesis of purines bearing aminobutynylthio groups has been reported. nih.gov For example, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine was synthesized and showed potent anticancer activity. nih.gov This suggests that the methylthio groups of 1H-Purine, 2,6-bis(methylthio)- could potentially be displaced by aminobutynylthio moieties to generate new analogues.

Regioselective Synthesis of Substituted Isomers

Controlling the regioselectivity of substitution on the purine ring is crucial for the synthesis of specific isomers with desired biological activities. As mentioned earlier, alkylation of purines often yields a mixture of N7 and N9 isomers. nih.govub.edu However, methods for regioselective N7 or N9 alkylation have been developed. The use of specific catalysts, such as SnCl4, can promote N7 regioselective tert-alkylation of certain 6-substituted purines. nih.govacs.org The nature of the substituent at the C6 position can also influence the regioselectivity of N-alkylation. acs.org Microwave-assisted synthesis has also been employed to achieve regioselective N9-alkylation of purines with high yields. ub.edu Similarly, regioselective glycosylation of 6-chloropurine (B14466) and 2,6-dichloropurine at the N7 position can be achieved using specific catalysts like tin and titanium tetrachloride. nih.gov

Purification and Characterization Techniques for Synthetic Products

The purification of synthetic purine derivatives is essential to isolate the desired product from reaction mixtures and byproducts. Flash chromatography is a commonly used technique for the purification of purine compounds. teledynelabs.com The choice of the stationary phase (e.g., silica (B1680970) gel or amine-functionalized silica) and the solvent system depends on the polarity of the target compound. teledynelabs.com For non-polar purine derivatives, hexane/ethyl acetate (B1210297) solvent systems are often employed, while more polar compounds may require dichloromethane/methanol or reversed-phase conditions. teledynelabs.com

The characterization of the synthesized products is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of purine derivatives. mdpi.comresearchgate.net The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule. researchgate.net Heteronuclear multiple-bond correlation (HMBC) and heteronuclear single-quantum coherence (HSQC) experiments can be used to differentiate between isomers, such as N7 and N9 alkylated purines. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. researchgate.netresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of methylated purines after derivatization. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. researchgate.netjchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic properties of purine derivatives. nih.gov

Below is a table summarizing the common characterization techniques and their applications for 1H-Purine, 2,6-bis(methylthio)- and its derivatives.

| Technique | Information Obtained | Example Application | References |

| 1H NMR | Proton environment and connectivity | Differentiating between N7 and N9 isomers | nih.govresearchgate.net |

| 13C NMR | Carbon skeleton and chemical environment | Confirming the position of substituents | mdpi.comresearchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation | Confirming the identity of the synthesized compound | researchgate.netresearchgate.net |

| IR Spectroscopy | Presence of functional groups | Identifying C-S and N-H bonds | researchgate.netjchps.com |

| UV-Vis Spectroscopy | Electronic transitions | Studying the effect of substitution on the purine chromophore | nih.gov |

In Vitro Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

Comprehensive studies detailing the inhibitory effects of 1H-Purine, 2,6-bis(methylthio)- on a wide range of enzymes are limited. While its derivatives are explored for various enzymatic targets, information on the parent compound remains scarce.

Immunoproteasome Catalytic Subunit Modulation

Currently, there are no available research findings that describe the modulation of immunoproteasome catalytic subunits by 1H-Purine, 2,6-bis(methylthio)-.

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis and a target for antitubercular drug discovery. nih.govnih.gov Numerous compounds have been identified as DprE1 inhibitors; however, 1H-Purine, 2,6-bis(methylthio)- is not mentioned among the studied inhibitors in the existing literature. nih.gov

Alpha-Amylase Enzyme Activity Modulation

Alpha-amylases are enzymes that hydrolyze alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, into smaller products. nih.govsigmaaldrich.com There is no scientific literature available that details any modulatory activity of 1H-Purine, 2,6-bis(methylthio)- on alpha-amylase.

Receptor Interaction Studies

Purinergic receptors, categorized as P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors, are a major class of receptors that bind purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides. nih.govnih.gov While many purine derivatives are designed to interact with these receptors, specific studies on the binding affinity or functional activity of 1H-Purine, 2,6-bis(methylthio)- at these or any other receptors are not described in the available research.

Antimicrobial and Antiparasitic Research in Vitro

The search for new antitubercular agents is a critical area of research due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. mdpi.comnih.gov Phenotypic screening of purine derivatives has identified compounds with potent antimycobacterial activity. nih.gov For instance, 6-oxo and 6-thio analogs of purine have demonstrated moderate to good inhibitory activity against M. tuberculosis. nih.gov Specifically, N(9)-substitution on the purine ring appears to enhance antitubercular activity. nih.gov A study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified a potent antimycobacterial agent, highlighting the importance of substitutions at the 2 and 6 positions of the purine core for activity. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected Purine Analogs

| Compound | Target Organism | Activity | Reference |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one 10 | Mycobacterium tuberculosis | MIC99 of 4 µM | nih.gov |

| 6-Oxo and 6-thio purine analogs | Mycobacterium tuberculosis | Moderate to good inhibitory activity | nih.gov |

MIC99: Minimum inhibitory concentration required to inhibit the growth of 99% of organisms.

Beyond mycobacteria, purine derivatives have been investigated for broader antibacterial properties. Some 2- or 6-alkynylpurine derivatives have been synthesized for potential use in antibacterial therapy. nih.gov The antibacterial activity of purine analogs can be influenced by the nature and position of substituents on the purine ring.

The COVID-19 pandemic spurred extensive research into antiviral compounds, including the evaluation of existing chemical libraries. peerj.comnih.gov The main protease (Mpro) of SARS-CoV-2 is a key drug target due to its essential role in viral replication. peerj.comnih.gov In silico studies have been instrumental in screening large databases of compounds for potential inhibitory activity against SARS-CoV-2 targets. peerj.comnih.gov While the direct antiviral activity of 1H-Purine, 2,6-bis(methylthio)- is not explicitly detailed, related purine and thiopurine derivatives have been part of these screening efforts. For example, oligonucleotides containing a 6-thiopurine moiety have shown potent antiviral activity in various assays. nih.gov Computational docking studies have identified numerous small molecules, including heterocyclic compounds, as potential inhibitors of SARS-CoV-2 proteins. nih.govchemrxiv.org

Table 2: Investigated Compounds with Potential Anti-SARS-CoV-2 Activity

| Compound/Drug | Target | Method of Study | Finding | Reference |

| Peptidomimetic aldehydes | SARS-CoV-2 3CLpro | In vitro FRET protease assay | IC50 value of 0.034μM | semanticscholar.org |

| Thienylidene ring-bearing compounds (5 and 6) | SARS-CoV-2 | In vitro assay | IC50 values of 8.828 and 3.316µM, respectively | semanticscholar.org |

| Purine derivatives | SARS-CoV-2 Mpro | In silico screening | Identified as potential inhibitors | peerj.com |

IC50: The half maximal inhibitory concentration.

Antifungal Activity

Currently, there is a lack of specific published data on the in vitro antifungal activity of 1H-Purine, 2,6-bis(methylthio)-. While other purine analogs and related heterocyclic compounds have been investigated for their effects against various fungal pathogens nih.gov, dedicated studies to evaluate this specific compound's efficacy against fungal strains are not available in the reviewed scientific literature.

Antiproliferative Activity in Cellular Models

The antiproliferative potential of purine derivatives is a significant area of cancer research nih.govnih.gov. Thiopurines, such as the related compounds 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are known to function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cells polessu.bynih.gov. However, specific studies detailing the broad antiproliferative profile of 1H-Purine, 2,6-bis(methylthio)- across various cellular models are limited.

Cytotoxic Effects in Cancer Cell Lines (e.g., Glioblastoma, Melanoma, Breast Cancer)

The cytotoxicity of purine analogs against cancer cells is often cell-line specific and dependent on the substitutions on the purine core nih.govresearchgate.net.

Glioblastoma: Research into glioblastoma (GBM) has explored the role of purine metabolism and the application of purine receptor ligands as potential therapeutic agents nih.govnih.gov. The sensitivity of glioblastoma cells to purine starvation strategies highlights the importance of this metabolic pathway nih.gov. However, direct cytotoxic data (e.g., IC₅₀ values) for 1H-Purine, 2,6-bis(methylthio)- against glioblastoma cell lines have not been reported in the available literature.

Melanoma: The behavior of melanoma cells can be influenced by purine levels, with purine depletion being shown to trigger cell migration nih.gov. While various compounds are tested for cytotoxicity against melanoma, specific data for 1H-Purine, 2,6-bis(methylthio)- is not available.

Breast Cancer: The cytotoxic effects of numerous compounds are routinely evaluated against breast cancer cell lines such as MCF-7 polessu.bymdpi.combiomedpharmajournal.org. A computational docking study has explored the potential interaction of a structurally similar but distinct compound, 6-mercapto-2-(methylthio)purin-8-one, with targets relevant to triple-negative breast cancer researchgate.net. Nevertheless, experimental data quantifying the cytotoxic effect of 1H-Purine, 2,6-bis(methylthio)- on breast cancer cells is absent from the current body of scientific literature.

Inhibition of Colony Formation and Cell Migration

The ability of a compound to inhibit colony formation and cell migration are key indicators of its potential as an anti-metastatic agent.

Inhibition of Colony Formation: This assay measures the ability of single cells to grow into colonies, a hallmark of tumorigenic potential. While this is a standard assay in cancer research, no studies have been published that specifically report the effect of 1H-Purine, 2,6-bis(methylthio)- on the colony-forming capacity of cancer cells.

Inhibition of Cell Migration: Cell migration is a critical step in cancer invasion and metastasis researchgate.netnih.gov. The inhibition of de novo purine synthesis has been shown to affect cell migration processes nih.gov. However, experiments specifically investigating the direct impact of 1H-Purine, 2,6-bis(methylthio)- on cancer cell migration have not been documented.

Anti-inflammatory Properties in Vitro

Purine derivatives are recognized for their potential anti-inflammatory effects, often mediated through the inhibition of enzymes like phosphodiesterases or by modulating inflammatory signaling pathways semanticscholar.orgnih.govnih.gov. For instance, related thiopurines like 6-thioguanine have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and various interleukins in cellular models of inflammation inabj.orgresearchgate.net. Despite the known anti-inflammatory profile of the broader purine class, there is no specific in vitro data available that characterizes the anti-inflammatory properties of 1H-Purine, 2,6-bis(methylthio)-.

Antioxidant Activity in Vitro

The antioxidant capacity of chemical compounds is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay medcraveonline.comnih.govnih.govmdpi.com. While various purine-2,6-dione (B11924001) derivatives have been evaluated for their antioxidant potential nih.gov, specific studies to determine the in vitro antioxidant activity of 1H-Purine, 2,6-bis(methylthio)- have not been reported.

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Protein-Ligand Interactions

The biological activity of 2,6-disubstituted purines is intrinsically linked to their ability to interact with specific protein targets. The nature and orientation of the substituents at the C2 and C6 positions of the purine (B94841) core are critical determinants of binding affinity and selectivity. While detailed crystallographic or high-resolution binding data for 1H-Purine, 2,6-bis(methylthio)- with specific proteins are not extensively documented in the current body of literature, structure-activity relationship (SAR) studies on related analogs provide valuable insights.

Research on a series of 2,6,9-trisubstituted purine derivatives has shed light on the structural requirements for cytotoxic activity in cancer cell lines. These studies have revealed that the introduction of an arylpiperazinyl system at the C6 position of the purine ring is advantageous for its anticancer effects. Conversely, the presence of bulky substituents at the C2 position was found to be detrimental to this activity nih.gov. This suggests that the size and chemical nature of the group at the C2 position, such as the methylthio group in 1H-Purine, 2,6-bis(methylthio)-, play a crucial role in the compound's interaction with its biological targets. The steric properties of these molecules appear to be a more dominant factor than their electronic properties in determining their cytotoxic potential nih.gov.

The methylthio group itself can engage in various non-covalent interactions within a protein's binding pocket, including hydrophobic and van der Waals interactions. Furthermore, the sulfur atom could potentially participate in interactions with specific amino acid residues. The precise nature of these interactions, however, remains to be elucidated through further experimental studies, such as X-ray crystallography or NMR spectroscopy, of 1H-Purine, 2,6-bis(methylthio)- in complex with its protein targets.

Modulation of Cellular Signaling Pathways

Purine derivatives are well-known modulators of various cellular signaling pathways, owing to their structural similarity to endogenous purines like adenosine (B11128) and guanosine (B1672433), which are integral components of key signaling molecules such as ATP and GTP. The purinergic signaling network, which involves purine and pyrimidine (B1678525) derivatives activating P1 and P2 receptors, is a crucial regulator of a wide array of physiological and pathological processes, including inflammation and cancer nih.gov.

While the direct impact of 1H-Purine, 2,6-bis(methylthio)- on specific signaling pathways such as PI3Kγ, mTOR, EGFR, FGFR, VEGFR, PI3Kα, and B-RafV600E has not been extensively detailed, the broader class of purine analogs has been shown to influence such pathways. For instance, some purine derivatives have been developed as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are critical components of these signaling cascades.

The investigation of Bozepinib, a 2,6-disubstituted purine derivative, has highlighted the potential for this class of compounds to interact with the purinergic system and induce apoptosis in cancer cells nih.gov. This suggests that the cytotoxic effects of some purine analogs may be mediated through the modulation of complex signaling networks. However, further research is required to specifically map the signaling pathways that are significantly perturbed by 1H-Purine, 2,6-bis(methylthio)-.

Impairment of Nucleic Acid Synthesis

A primary mechanism by which purine analogs exert their biological effects is through the impairment of nucleic acid synthesis. By mimicking endogenous purine nucleosides, these compounds can be metabolized and incorporated into DNA and RNA, leading to chain termination, or they can inhibit key enzymes involved in nucleotide metabolism and DNA/RNA replication.

Studies on derivatives of 2,6-disubstituted purines have provided evidence for their interference with nucleic acid synthesis. For example, a 2,6,9-trisubstituted purine derivative has been shown to induce cell cycle arrest at the S-phase in HL-60 leukemia cells, which is a hallmark of DNA synthesis inhibition nih.gov.

Furthermore, research into the synthesis of oligodeoxyribonucleotides containing modified purines has demonstrated that a related compound, 2-amino-6-methylthiopurine-2'-deoxyriboside, can be incorporated into DNA strands nih.gov. The presence of such a modified base can disrupt the normal structure and function of DNA, potentially affecting replication and transcription, and influencing the interaction with DNA repair proteins like O6-methylguanine DNA methyltransferase (MGMT) nih.gov. The methylthio group can be chemically oxidized to a methylsulfonyl group post-synthesis, further altering the properties of the DNA nih.gov.

In the context of antiviral research, 2,6-modified purine 2'-C-methylribonucleosides have been synthesized and evaluated as inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase nih.gov. This demonstrates that 2,6-disubstituted purines can directly target the enzymatic machinery responsible for viral nucleic acid replication.

The collective evidence suggests that 1H-Purine, 2,6-bis(methylthio)-, as a purine analog, has the potential to interfere with nucleic acid synthesis through various mechanisms, including direct inhibition of polymerases or incorporation into growing DNA or RNA chains.

Data Tables

Table 1: Biological Activities of Selected 2,6-Disubstituted Purine Derivatives

| Compound/Derivative Class | Biological Activity | Cell Lines/Organisms | Key Findings | Reference |

| 2,6,9-Trisubstituted Purines | Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest | Various cancer cell lines (including HL-60) | Arylpiperazinyl at C6 is beneficial; bulky groups at C2 are not. A lead compound induced S-phase arrest. | nih.gov |

| Bozepinib | Apoptosis Induction | Breast and colon cancer cells | A potent compound being investigated for its interaction with the purinergic system. | nih.gov |

| 2,6-Disubstituted-(2-deoxy-α-and-β-D-erythro-pentofuranosyl)purines | Inhibition of cell growth | Leukemia L1210, Enterococcus faecalis, Escherichia coli | Demonstrates the early interest in the biological effects of this class of compounds. | nih.gov |

| 2-Amino-6-methylthiopurine-2'-deoxyriboside | Incorporation into DNA | N/A (in vitro synthesis) | Can be incorporated into oligodeoxyribonucleotides and subsequently oxidized. | nih.gov |

| 2,6-Modified Purine 2'-C-Methylribonucleosides | Inhibition of HCV Replication | Huh-7 cells | Act as inhibitors of the HCV RNA-dependent RNA polymerase. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on Biological Efficacy

The substituents at the C2, C6, and nitrogen positions of the purine (B94841) ring play a crucial role in determining the biological activity of 2,6-bis(methylthio)purine analogs.

The presence of methylthio groups at both the C2 and C6 positions of the purine ring is a key determinant of the compound's biological profile. In the context of P2Y receptors, which are activated by purine and pyrimidine (B1678525) nucleotides, substitutions at the C2 position have been shown to be well-tolerated, often preserving potency. acs.org Specifically, 2-thioether derivatives of ATP have demonstrated significant activity at P2Y receptors. acs.org The 2-methylthio group, as seen in 2-methylthio-ATP (2-MeSATP), is a potent agonist at certain P2 receptor subtypes. acs.org

The group at the C6 position also significantly influences activity. For instance, in the development of anticancer agents, 2,6-disubstituted purines have been a focus, with modifications at both C2 and C6 being critical for cytotoxic effects. nih.gov While direct studies on 2,6-bis(methylthio)purine are limited, the analogous 2,6-dichloropurines have shown considerable cytotoxic activity, highlighting the importance of the substitution pattern at these positions. nih.govnih.gov The methylthio group at C6 is also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. nih.govinvivochem.com

Substitution at the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, is a critical factor in modulating the biological activity of purine derivatives. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov However, methods for regioselective N7 alkylation have been developed, allowing for the specific synthesis of N7-substituted purines. nih.gov

The introduction of various substituents, including alkyl, amino, and halo groups, onto the 2,6-bis(methylthio)purine scaffold can significantly impact its biological activity.

Alkyl Substituents: In studies of 2,6,9-trisubstituted purines, the nature of the N9-alkyl group has been shown to be important for cytotoxic activity. imtm.cz The use of bulky systems at the C2 position of the purine has been found to be unfavorable for cytotoxic activity in some series of compounds. nih.gov

Amino Substituents: The replacement of a methylthio group with an amino group or a substituted amino group can drastically alter the biological target and efficacy. For instance, an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity. nih.gov

Halo Substituents: Halogen atoms, particularly chlorine, at the C2 and C6 positions have been extensively studied. 2,6-Dichloropurine (B15474) is a common starting material for the synthesis of a wide range of biologically active purine derivatives. nih.govnih.gov The presence of a chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.

Physicochemical Properties and Their Correlation with Activity

The physicochemical properties of 2,6-bis(methylthio)purine derivatives, such as lipophilicity, electronic effects, and steric factors, are closely linked to their biological activity. A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of 2,6,9-trisubstituted purines revealed that steric properties had a more significant contribution to cytotoxicity than electronic properties. nih.gov This suggests that the size and shape of the substituents are critical for effective interaction with the biological target.

The lipophilicity of the molecule, often influenced by the substituents, can affect its ability to cross cell membranes and reach its intracellular target. For example, the introduction of a 4-methoxyphenyl (B3050149) group at the C6 position was intended to increase lipophilicity and was found in compounds with significant cytostatic activity. nih.gov

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For purine derivatives, including those based on the 2,6-bis(methylthio)purine scaffold, key pharmacophoric features often include:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while attached amino groups can serve as hydrogen bond donors. These interactions are crucial for binding to many biological targets, such as protein kinases. nih.gov

Hydrophobic/Aromatic Regions: The purine ring itself provides a hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with the target protein.

Substituent-Specific Interactions: The methylthio groups at C2 and C6, as well as any N-substituents, present specific points of interaction that can be tailored to fit the binding pocket of a particular target. For instance, in P2Y receptor agonists, the 2-thioether group is a key interaction point. acs.org

Computational and in Silico Methodologies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this is crucial for understanding how a ligand, such as a purine (B94841) derivative, might interact with a biological target, typically a protein.

The analysis of protein-ligand interactions reveals the specific forces that stabilize the binding of a compound within a protein's active site. These interactions are fundamental to the compound's biological activity. For purine analogs, these interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues.

For instance, in studies of related purine derivatives, such as 6-(methylsulfanyl)purine, docking simulations have been used to understand their interaction with viral enzymes like Herpesviral Thymidine Kinase (TK). harvard.edu The analysis showed that the orientation of the purine ring and its substituents within the active site is critical. The methylation of a thione group at the C6 position, as in "1H-Purine, 2,6-bis(methylthio)-", can significantly alter the polarizability of the purine base, which in turn influences the catalytic turnover of enzymes. harvard.edu Docking studies on other purine derivatives against targets like the SARS-CoV-2 main protease have identified key amino acid residues (e.g., GLU166, GLN189) involved in binding. nih.gov These analyses are crucial for predicting the stability and specificity of the ligand-protein complex. nih.gov

Table 1: Example of Protein-Ligand Interactions for a Purine Analog

Compound Target Protein Interacting Residues Interaction Type Reference 6-(methylsulfanyl)purine derivative Varicella-Zoster Virus (VZV) TK E83 Hydrogen Bonding (via OH group) nih.gov 1H-purine-2,6-dione derivative SARS-CoV-2 Mpro GLU166, GLN189, THR25 Hydrogen Bonding harvard.edu

A primary output of molecular docking simulations is the binding affinity, often expressed as a docking score. This score estimates the free energy of binding (ΔG) for the protein-ligand complex, with more negative values typically indicating stronger binding. These scores are used to rank and prioritize compounds for further testing. For example, in a virtual screening campaign against the SARS-CoV-2 main protease, various purine derivatives were ranked based on their "GlideScores," with top hits achieving scores between -8.23 and -8.49 kcal/mol, suggesting strong binding potential. researchgate.net While specific docking scores for "1H-Purine, 2,6-bis(methylthio)-" are not publicly available, scores for structurally similar aza compounds against the heme-binding protein from Tannerella Forsythia ranged from -5.2 to -8.0, indicating that purine-like scaffolds can achieve significant binding affinities. nih.gov

Table 2: Illustrative Docking Scores for Purine-like Compounds Against Various Targets

Compound Class Target Docking Score (kcal/mol) Reference Purine-dione derivatives SARS-CoV-2 Mpro -8.23 to -8.49 researchgate.net Aza compounds T. Forsythia Heme-binding protein -5.2 to -8.0 Clinically used drug (Amoxicillin) T. Forsythia Heme-binding protein -6.5

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations, often run for nanoseconds, reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govnih.gov

In studies of related purine-protein complexes, MD simulations were performed using software like GROMACS with force fields such as CHARMM22. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Solvent Accessible Surface Area (SASA): To measure changes in the exposed surface area upon binding. nih.gov

Principal Component Analysis (PCA): To analyze the dominant collective motions within the complex. nih.gov

These simulations can confirm whether the interactions predicted by docking are maintained over time, providing a more rigorous validation of the binding hypothesis. nih.gov

Quantum Chemical Calculations (e.g., DFT, HF, M062X)

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, and Hartree-Fock (HF) are commonly used to calculate molecular geometries, vibrational frequencies, and electronic parameters. nih.govscielo.org.mx For purine derivatives, these calculations are often performed with basis sets like 6-311++G(d,p) to achieve a high level of accuracy. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. aimspress.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and can be easily polarized. aimspress.com For a series of purine derivatives studied using the DFT/B3LYP method, HOMO energies were found to range from -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net A related compound, 2,6-dithiopurine, exhibited a HOMO-LUMO gap of 4.64 eV, indicating high reactivity compared to other purines in that study. researchgate.net This type of analysis is essential for understanding the charge transfer that can occur within the molecule and with its biological target. nih.gov

Table 3: Example HOMO-LUMO Energies for Related Purine Compounds (Calculated via DFT)

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (eV) Reference 2,6-dithiopurine -6.52 -1.88 4.64 nih.gov 2-amino-6-chloropurine (N9H10 tautomer) -6.83 -1.54 5.29 [8, 16] Hypoxanthine (B114508) -6.42 -1.12 5.30 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or descriptors, that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of purine derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for cytotoxic activity against various cancer cell lines. imtm.cznih.gov For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have demonstrated that steric properties, more so than electronic properties, can better explain the cytotoxic effects. imtm.cznih.gov Specifically, these models have revealed that bulky substituents at the C-2 position of the purine ring are generally unfavorable for activity, whereas the presence of an arylpiperazinyl system at the C-6 position is beneficial. imtm.cznih.gov

For 1H-Purine, 2,6-bis(methylthio)- , a hypothetical QSAR study would involve synthesizing a series of analogs with variations at the N1, C2, and C6 positions, while retaining the core purine scaffold. The cytotoxic activity of these compounds would be determined against a panel of cancer cell lines. Subsequently, a variety of molecular descriptors would be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Using statistical methods such as multiple linear regression or partial least squares, a QSAR model would be developed to correlate these descriptors with the observed biological activity. A reliable and predictive model would then allow for the virtual screening of a library of related compounds to identify those with the highest predicted activity for future synthesis and testing.

A study on 2-amino-6-arylthio purines as HBV antiviral agents developed a QSAR model that highlighted the importance of specific descriptors. The best model showed a good predictive correlation coefficient, indicating its utility in designing more potent antiviral agents.

| Descriptor Type | Example Descriptors for Purine Analogs | Potential Impact on Activity |

| Steric | Molar Refractivity, van der Waals volume | The size and shape of substituents at C2 and C6 can influence binding to target proteins. |

| Electronic | Dipole Moment, Partial Atomic Charges | The electronic nature of the methylthio groups can affect hydrogen bonding and other non-covalent interactions. |

| Hydrophobic | LogP | Lipophilicity influences cell membrane permeability and interaction with hydrophobic pockets of target enzymes. |

| Topological | Connectivity Indices | The branching and connectivity of the purine scaffold and its substituents are related to overall molecular shape and flexibility. |

This table is illustrative and based on general principles of QSAR as applied to purine derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For 2,6,9-trisubstituted purine derivatives with cytotoxic properties, pharmacophore models have been developed that typically include features such as aromatic centers, hydrogen bond acceptors/donors, and hydrophobic areas. mdpi.comnih.govresearchgate.net These features are consistent with the structural requirements for the cytotoxic activity of the assayed compounds. mdpi.comnih.govresearchgate.net

A pharmacophore model for 1H-Purine, 2,6-bis(methylthio)- could be developed based on its presumed interaction with a biological target. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring.

Hydrophobic Features: The methylthio groups.

Aromatic Ring: The purine ring itself.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further investigation. rsc.orgnih.gov Hierarchical virtual screening approaches, which combine ligand-based and structure-based methods, have been successfully used to identify novel inhibitors for enzymes like xanthine (B1682287) oxidase. rsc.orgnih.gov

The virtual screening workflow for identifying novel purine-based compounds could involve the following steps:

Database Preparation: A large database of commercially available or proprietary compounds is curated.

Pharmacophore-Based Screening: The database is filtered using the developed pharmacophore model.

Molecular Docking: The hits from the pharmacophore screen are then docked into the active site of the target protein to predict their binding mode and affinity.

ADMET Filtering: The remaining compounds are filtered based on predicted ADME/T properties to eliminate those with unfavorable pharmacokinetic profiles.

Hit Selection: The top-ranked compounds are selected for acquisition and biological testing.

| Pharmacophore Feature | Potential Contribution from 1H-Purine, 2,6-bis(methylthio)- |

| Hydrogen Bond Acceptor | N1, N3, N7, N9 atoms of the purine ring |

| Hydrogen Bond Donor | N1-H of the purine ring |

| Hydrophobic Group | Two methylthio (-SCH3) groups at C2 and C6 |

| Aromatic Ring | The fused pyrimidine (B1678525) and imidazole (B134444) rings of the purine core |

This table outlines the potential pharmacophoric features of the title compound based on its chemical structure.

Computational ADME/T Analysis

The success of a drug candidate is not solely dependent on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. Computational methods are widely used to predict these properties early in the drug discovery process, helping to identify and deprioritize compounds with potential liabilities. nih.govmdpi.com

For 1H-Purine, 2,6-bis(methylthio)- , a variety of ADME/T parameters can be calculated using commercially available software and online tools. These predictions are based on the compound's structure and physicochemical properties.

Absorption:

Solubility: The aqueous solubility of the compound is a critical factor for oral absorption.

Permeability: The ability of the compound to cross the intestinal membrane can be predicted using models such as Caco-2 permeability.

P-glycoprotein (P-gp) substrate/inhibitor: P-gp is an efflux pump that can limit the absorption of drugs. Predicting whether a compound is a substrate or inhibitor of P-gp is important.

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and availability to reach the target site.

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is essential.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicting interactions with major CYP enzymes (e.g., CYP3A4, CYP2D6) is crucial to avoid drug-drug interactions. The sulfur atoms in the methylthio groups could be sites of metabolism.

Excretion:

Renal Clearance: The rate at which the compound is cleared by the kidneys can be estimated.

Toxicity:

hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity.

Mutagenicity (Ames test): In silico models can predict the potential for a compound to cause genetic mutations.

Hepatotoxicity: The potential for the compound to cause liver damage can be assessed.

A study on new anticancer diquinothiazines demonstrated the utility of in silico ADMET prediction, showing that the studied compounds had a high probability of intestinal absorption but poor skin permeability. mdpi.com Similarly, computational evaluation of compounds from Encephalartos ferox suggested that most were safe with promising oral bioavailability. phcogj.com

| ADMET Parameter | Predicted Property for a Purine Analog | Implication |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve oral absorption. |

| Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

This table provides an example of a predicted ADMET profile for a hypothetical purine analog and is for illustrative purposes only. Specific predictions for 1H-Purine, 2,6-bis(methylthio)- would require dedicated calculations.

Metabolic Research and Biochemical Pathway Perturbations

Interaction with Purine (B94841) Metabolism Pathways

Purine metabolism is a fundamental cellular process divided into two main branches: the de novo synthesis pathway, which builds purine nucleotides from simple precursors, and the salvage pathway, which recycles purine bases and nucleosides from the degradation of nucleic acids. nih.govutah.edu Purine analogs can interfere with these pathways, leading to significant physiological effects.

The de novo synthesis of purines is a complex, energy-intensive process that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comlibretexts.org Several enzymes in this pathway are targets for inhibition by purine analogs. For instance, 6-mercaptopurine (B1684380) (6-MP) is metabolized to thio-IMP (tIMP), which in turn is methylated to form methylthio-IMP (Me-tIMP). nih.gov Me-tIMP is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the enzyme that catalyzes the first committed step of de novo purine synthesis. nih.govwikipedia.org

Given its structure, it is plausible that 1H-Purine, 2,6-bis(methylthio)- could be metabolized to a ribonucleotide derivative. This conversion would likely be catalyzed by phosphoribosyltransferases in the purine salvage pathway. The resulting ribonucleotide of 2,6-bis(methylthio)purine could then act as a feedback inhibitor of PRPP amidotransferase, mimicking the action of natural purine nucleotides and other synthetic analogs like Me-tIMP. wikipedia.orgnih.gov Inhibition at this early stage would effectively shut down the entire de novo pathway, depriving the cell of essential building blocks for DNA and RNA synthesis. This mechanism is a hallmark of many thiopurine-based antimetabolites used in chemotherapy. youtube.com

The purine salvage pathway provides a less energy-costly alternative to de novo synthesis by recycling pre-existing purine bases. youtube.com Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases into their corresponding mononucleotides using phosphoribosyl pyrophosphate (PRPP). nih.gov Another critical enzyme is purine nucleoside phosphorylase (PNP), which cleaves nucleosides into the free base and ribose-1-phosphate. wikipedia.org

It is through the salvage pathway that 1H-Purine, 2,6-bis(methylthio)- would likely exert its primary metabolic effects. The compound could be recognized as a substrate by HGPRT or APRT, leading to the formation of its ribonucleotide, as discussed above. nih.gov Furthermore, research on 2,6-disubstituted purines has shown that they can act as inhibitors of purine nucleoside phosphorylase (PNP). nih.gov A study on Helicobacter pylori PNP, for example, demonstrated that various 2- and/or 6-substituted purines can inhibit the enzyme's activity. nih.gov This suggests that 1H-Purine, 2,6-bis(methylthio)- may also inhibit PNP, which would disrupt the normal flow of purine nucleoside recycling.

In humans, the end product of purine catabolism is uric acid. This process involves the conversion of hypoxanthine (B114508) to xanthine (B1682287), and subsequently xanthine to uric acid, both steps being catalyzed by the enzyme xanthine oxidoreductase (XOR). dtu.dk Thiopurine analogs are known to interact with this pathway. For example, 6-mercaptopurine is a substrate for xanthine oxidase, which metabolizes it to the inactive 6-thiouric acid. nih.govnih.gov

Due to the presence of methylthio groups, 1H-Purine, 2,6-bis(methylthio)- is expected to be a substrate and/or inhibitor of xanthine oxidoreductase. Its metabolism by XOR would likely lead to the formation of methylthiouric acid derivatives. The interaction with XOR is significant because inhibition of this enzyme can increase the bioavailability of other thiopurine drugs by preventing their degradation. nih.gov However, complete inhibition can also lead to the accumulation of other purine bases like xanthine and hypoxanthine. nih.gov

Enzymatic Processing of Methylated Purines

The methylthio groups on the purine ring of 1H-Purine, 2,6-bis(methylthio)- are key determinants of its interaction with various enzymes involved in purine metabolism.

Purine nucleoside phosphorylase (PNP) plays a central role in the salvage of purine nucleosides. wikipedia.org As mentioned, studies on related compounds suggest that 2,6-disubstituted purines can be inhibitors of PNP. nih.gov For instance, research on 6-methylpurine (B14201) has led to the development of nucleoside prodrugs that release the active 6-methylpurine upon cleavage by E. coli PNP in gene therapy approaches. nih.gov This indicates that the presence of a methyl group at the 6-position is compatible with enzyme interaction. It is therefore highly probable that 1H-Purine, 2,6-bis(methylthio)-, or its potential nucleoside form, would interact with PNP, likely as an inhibitor or a poor substrate.

Xanthine oxidoreductase (XOR) is a key enzyme in the catabolic pathway that hydroxylates purines. mdpi.com Its activity is crucial for the formation of uric acid. dtu.dk Many purine analogs, particularly those with sulfur substitutions, are known to be potent inhibitors of XOR. Research on compounds structurally similar to 1H-Purine, 2,6-bis(methylthio)-, such as 2-amino-6-hydroxy-8-mercaptopurine (B14735) and 2-amino-6-purinethiol, has demonstrated their inhibitory effects on XOR. nih.gov These compounds show preferential inhibition of the metabolism of 6-MP over the natural substrate xanthine. nih.gov

This suggests that 1H-Purine, 2,6-bis(methylthio)- would likely also act as an inhibitor of xanthine oxidoreductase. The presence of two methylthio groups may enhance its binding to the enzyme's active site. The inhibitory potential is significant, as it could modulate the metabolic fate of both endogenous purines and co-administered thiopurine drugs.

Interactive Data Table: Inhibition of Xanthine Oxidase by Related Thiopurine Compounds

The following table presents the IC50 and Ki values for the inhibition of Xanthine Oxidase (XOD) by thiopurine analogs related to 1H-Purine, 2,6-bis(methylthio)-. This data illustrates the potent inhibitory capacity of such compounds.

| Compound | Substrate | IC50 (µM) | Ki (µM) | Source |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | nih.gov |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | nih.gov |

| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | nih.gov |

| 2-amino-6-purinethiol (APT) | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | nih.gov |

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the chemical compound 1H-Purine, 2,6-bis(methylthio)- in the context of metabolic research and its effects on the purinergic system.

Therefore, it is not possible to provide an article that adheres to the requested outline focusing on the modulation of purinergic system signaling, including extracellular purine nucleotide and nucleoside homeostasis and receptor-mediated purinergic signaling, for this particular compound.

Scientific investigation into the biological activities of specific chemical compounds is an ongoing process. The absence of information on 1H-Purine, 2,6-bis(methylthio)- suggests that its potential roles in metabolic pathways and purinergic signaling have not yet been a subject of published research.

For context, the purinergic system is a crucial signaling network in the body. It involves extracellular nucleotides like ATP and nucleosides like adenosine, which act on a variety of purinergic receptors to regulate a wide range of physiological processes. nih.gov The concentration of these signaling molecules is tightly controlled by ectonucleotidases, which are enzymes that break them down. nih.gov Research in this area is active, with many studies focusing on how different compounds modulate this system to potentially treat various diseases. nih.govnih.gov However, research into the specific effects of 1H-Purine, 2,6-bis(methylthio)- has not been documented in the available literature.

Further research would be required to determine if 1H-Purine, 2,6-bis(methylthio)- has any significant biological activity, including any potential to modulate the purinergic system. Without such studies, any discussion of its effects would be purely speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methods for Research and Characterization

Spectroscopic Characterization (FT-IR, NMR, GC/MS)

Spectroscopic methods are fundamental for confirming the molecular structure of "1H-Purine, 2,6-bis(methylthio)-".

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR analysis for "1H-Purine, 2,6-bis(methylthio)-" would reveal distinct signals. The protons of the two methylthio (-SCH₃) groups would likely appear as sharp singlets in the upfield region of the spectrum. The chemical shift of the C8-H proton on the purine (B94841) ring would appear further downfield. The N-H proton of the purine ring would also be observable, though its chemical shift can be broad and exchangeable with deuterated solvents. The precise chemical shifts are sensitive to the solvent used and the pH of the sample. nih.gov For instance, in purine analysis, adjusting the pH to exactly 7.40 is critical for achieving spectroscopic separation of certain peaks. nih.gov

¹³C-NMR would complement the proton data by showing signals for each unique carbon atom in the molecule, including the two carbons of the methylthio groups and the carbons of the purine ring.

Gas Chromatography/Mass Spectrometry (GC/MS) can be used for volatile and thermally stable compounds. While purines can be challenging to analyze by GC without derivatization due to their polarity, this technique could potentially be used to assess purity. The sample would be vaporized and separated on a GC column before entering the mass spectrometer, which would provide a mass spectrum of the compound and any impurities.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 1H-Purine, 2,6-bis(methylthio)- Predicted data based on structure and typical chemical shifts for similar purine derivatives.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 2-SCH₃ | ~2.6 - 2.8 | Singlet |

| ¹H | 6-SCH₃ | ~2.7 - 2.9 | Singlet |

| ¹H | C8-H | ~8.0 - 8.5 | Singlet |

| ¹H | N-H | Variable (~12-14 in DMSO-d₆) | Broad Singlet |

| ¹³C | 2-SCH₃ | ~12 - 16 | - |

| ¹³C | 6-SCH₃ | ~14 - 18 | - |

| ¹³C | C2 | ~160 - 165 | - |

| ¹³C | C4 | ~150 - 155 | - |

| ¹³C | C5 | ~125 - 130 | - |

| ¹³C | C6 | ~155 - 160 | - |

| ¹³C | C8 | ~145 - 150 | - |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of "1H-Purine, 2,6-bis(methylthio)-" (C₇H₈N₄S₂). nih.gov Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS or Orbitrap MS can achieve mass accuracy below 1 ppm, allowing for unambiguous formula determination from the exact mass of the molecular ion. nih.govtum.de

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like purine derivatives. nih.gov It typically generates protonated molecules, [M+H]⁺, in positive ion mode. For "1H-Purine, 2,6-bis(methylthio)-", with a molecular weight of 212.31 g/mol , the ESI-MS spectrum would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 213.06. Tandem mass spectrometry (MS/MS) can be performed on this molecular ion to induce fragmentation, yielding structural information about the molecule.

Table 2: Expected Molecular Ions for 1H-Purine, 2,6-bis(methylthio)- in HRMS

| Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₈N₄S₂ | [M+H]⁺ | 213.0314 |

| C₇H₈N₄S₂ | [M+Na]⁺ | 235.0134 |

| C₇H₈N₄S₂ | [M-H]⁻ | 211.0168 |

Chromatographic Techniques (HPLC, LC/MS, TLC) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to assess the purity of a sample and monitor the progress of a chemical reaction. wjpls.org For purine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govyoutube.com A solvent system, or mobile phase, is chosen to achieve separation based on the polarity of the compounds. youtube.com After development, the spots can be visualized under UV light or by using a chemical stain like iodine. wjpls.orgyoutube.com The retention factor (Rf) value for "1H-Purine, 2,6-bis(methylthio)-" would be specific to the solvent system used.

High-Performance Liquid Chromatography (HPLC) offers superior separation and quantification capabilities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol), is commonly employed for purine analysis. A UV detector set at the absorbance maximum of the purine ring (around 260-300 nm) would be used for detection and quantification.

Liquid Chromatography/Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This is a particularly powerful technique for analyzing complex biological samples. nih.gov An LC/MS method can simultaneously confirm the identity of "1H-Purine, 2,6-bis(methylthio)-" by its retention time and mass spectrum, and quantify it with high sensitivity and selectivity. chromatographyonline.comnih.gov LC-MS/MS methods have been developed for the sensitive quantification of thiopurine metabolites in cellular DNA, demonstrating the utility of this approach. nih.gov

Table 3: Example Chromatographic Conditions for Purine Analysis General conditions applicable to the analysis of 1H-Purine, 2,6-bis(methylthio)-.

| Technique | Stationary Phase | Example Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate (B1210297) / Methanol (9:1 v/v) youtube.com | UV (254 nm), Iodine Vapor |

| HPLC | C18 column (e.g., 5 µm, 4.6 x 250 mm) | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | UV-Vis (e.g., 280 nm) |

| LC/MS | C18 or C30 column nih.gov | Gradient of Acetonitrile in Aqueous Formic Acid (pH 3.0) nih.gov | ESI-MS/MS |

X-ray Crystallography for Structural Elucidation of Ligand-Target Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule and how it binds to its biological target, such as an enzyme or receptor. nih.govnih.gov To achieve this, the compound must be co-crystallized with its target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density and build a detailed atomic model of the complex. mdpi.com

This technique provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand ("1H-Purine, 2,6-bis(methylthio)-") and the amino acid residues in the active site of the target protein. nih.gov Such structural information is crucial for structure-based drug design, allowing for the rational optimization of the ligand's affinity and selectivity. While X-ray structures of many protein-ligand complexes exist, specific crystallographic data for "1H-Purine, 2,6-bis(methylthio)-" bound to a target is not publicly documented. nih.gov However, the methodology remains the gold standard for visualizing these interactions. nih.gov

Radiometric Assays for Enzyme Inhibition

Radiometric assays are a highly sensitive method for studying enzyme kinetics and inhibition. These assays use a substrate labeled with a radioisotope (e.g., ³H, ¹⁴C, or ³²P). The enzyme reaction is allowed to proceed for a set time, after which the radiolabeled product is separated from the unreacted radiolabeled substrate. The amount of product formed is then quantified by measuring its radioactivity using a scintillation counter.

To assess the inhibitory potential of "1H-Purine, 2,6-bis(methylthio)-", it would be added to the assay mixture at various concentrations. By measuring the rate of product formation in the presence of the compound, one can determine its inhibitory activity and calculate key parameters like the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, this method could be used to test the compound's effect on enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov Though specific radiometric assay data for "1H-Purine, 2,6-bis(methylthio)-" is not specified in the search results, this technique is a standard and powerful approach in enzyme research. nih.gov

Perspectives and Future Directions in 1h Purine, 2,6 Bis Methylthio Research

Elucidation of Novel Biological Targets

While the anticancer properties of some purine (B94841) derivatives are recognized, the precise molecular targets of 1H-Purine, 2,6-bis(methylthio)- and its analogs are not fully elucidated. nih.govontosight.ai Future research will undoubtedly focus on identifying and validating novel biological targets to better understand their mechanisms of action.

Derivatives of 2,6-disubstituted purines have shown inhibitory activity against key cell cycle regulators like cyclin-dependent kinases (CDKs), suggesting a potential therapeutic avenue in cancer treatment. nih.gov For instance, novel 2,6,9-trisubstituted purine derivatives have been identified as potent and selective inhibitors of CDK1/cyclin B. nih.gov Further investigation into the specific interactions between 1H-Purine, 2,6-bis(methylthio)- and various CDKs, as well as other protein kinases, could reveal new therapeutic opportunities.

Recent studies have also pointed towards sirtuins, a class of NAD+-dependent deacetylases, as potential targets for purine derivatives. mdpi.com Specifically, 8-mercapto-3,7-dihydro-1H-purine-2,6-dione based compounds have been identified as inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5, which are implicated in a range of diseases including cancer and neurodegenerative disorders. mdpi.com This opens up the possibility that 1H-Purine, 2,6-bis(methylthio)- derivatives could also modulate sirtuin activity.

Furthermore, the discovery that certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines inhibit DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis, highlights a potential role in developing new antitubercular agents. cuni.cz This finding encourages the screening of 1H-Purine, 2,6-bis(methylthio)- and its analogs against a broader range of microbial targets.

Development of Chemical Probes and Molecular Tools

The unique structure of 1H-Purine, 2,6-bis(methylthio)- makes it an excellent scaffold for the design and synthesis of chemical probes and molecular tools. These tools are invaluable for studying biological processes and for target identification and validation.

One promising area is the development of fluorescently labeled or biotinylated derivatives of 1H-Purine, 2,6-bis(methylthio)-. Such probes would enable researchers to visualize the subcellular localization of the compound and to identify its binding partners through techniques like affinity chromatography and mass spectrometry.

Furthermore, the ability of functionalized purines to act as metal-ion-binding surrogate nucleobases offers exciting possibilities. nih.gov For example, 2,6-bis(3,5-dimethylpyrazol-1-yl)purine has been shown to stabilize oligonucleotide duplexes, particularly in the presence of copper ions. nih.gov This property could be harnessed to develop novel DNA- or RNA-targeting probes and diagnostic agents based on the 1H-Purine, 2,6-bis(methylthio)- scaffold. By incorporating this modified purine into oligonucleotides, it may be possible to create tools for detecting specific nucleic acid sequences with high sensitivity and selectivity.

Optimization of Synthetic Pathways for Research Scale Production

To facilitate broader research into the biological activities of 1H-Purine, 2,6-bis(methylthio)-, the development of efficient and scalable synthetic methods is crucial. While several synthetic routes to substituted purines exist, optimizing these for the specific production of 1H-Purine, 2,6-bis(methylthio)- on a research scale is a key future direction.

Current methods often involve multi-step syntheses starting from commercially available purine precursors. For example, the synthesis of related 2,6-disubstituted purines has been achieved through nucleophilic substitution reactions on dichloropurine derivatives. nih.gov A general approach involves the reaction of 2,6-dichloropurine (B15474) with sodium methanethiolate.

A key starting material for many purine syntheses is 2,6-dichloropurine. An optimized, high-yield synthesis of this precursor would be highly beneficial. The table below outlines a potential synthetic approach for 1H-Purine, 2,6-bis(methylthio)-.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 2,6-Dichloropurine | Sodium methanethiolate | Solvent (e.g., DMF, EtOH), Heat | 1H-Purine, 2,6-bis(methylthio)- |

This table presents a generalized synthetic scheme. Specific reaction conditions would need to be optimized.

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of 1H-Purine, 2,6-bis(methylthio)- derivatives with desired biological activities. Computational approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can provide valuable insights into the design of novel compounds. researchgate.netnih.gov

3D-QSAR models, for instance, can help identify the key structural features of purine derivatives that are crucial for their cytotoxic effects on cancer cell lines. nih.gov These models can guide the synthesis of new analogs with improved potency and selectivity. Molecular docking studies can predict the binding modes of 1H-Purine, 2,6-bis(methylthio)- derivatives within the active sites of potential target proteins, such as kinases or sirtuins. mdpi.com This information can inform the design of more potent inhibitors.

For example, computational studies on purine derivatives targeting the MTH1 protein have suggested that specific interactions, including water-mediated hydrogen bonds, contribute to binding selectivity. researchgate.net Such insights are invaluable for the rational design of new inhibitors.

The iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in unlocking the full therapeutic potential of the 1H-Purine, 2,6-bis(methylthio)- scaffold. This integrated approach will enable the rapid exploration of chemical space and the efficient identification of lead compounds for further development.

| Computational Technique | Application in 1H-Purine, 2,6-bis(methylthio)- Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical structure. researchgate.netnih.gov |

| Molecular Docking | Predict the binding orientation and affinity of the compound to a target protein. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex to assess binding stability. |

| Virtual Screening | Screen large libraries of virtual compounds to identify potential hits for a specific target. |

Q & A

Basic: What synthetic routes are optimal for preparing 1H-Purine, 2,6-bis(methylthio)-, and how can purity be validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on a purine scaffold. For example, starting with 2,6-dichloropurine, methylthio groups can be introduced via reaction with sodium thiomethoxide (NaSCH₃) in anhydrous dimethylformamide (DMF) under nitrogen. Critical steps include controlling reaction temperature (60–80°C) and stoichiometry to avoid over-alkylation. Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) ensures removal of unreacted precursors. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S) to confirm ≥98% purity .

Basic: Which spectroscopic techniques are most effective for structural confirmation of 1H-Purine, 2,6-bis(methylthio)-?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) identify methylthio (-SCH₃) groups: δ ~2.5 ppm (singlet, 6H for two -SCH₃) in ¹H NMR and ~12–14 ppm in ¹³C NMR for sulfur-bound carbons. Aromatic protons on the purine ring appear as distinct singlets between δ 8.0–8.5 ppm .

- IR Spectroscopy: Stretching vibrations for C-S bonds (~650–700 cm⁻¹) and purine ring vibrations (C=N at ~1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 239.05 for C₇H₈N₄S₂) and fragmentation patterns .

Advanced: How do density functional theory (DFT) calculations aid in predicting electronic properties of 1H-Purine, 2,6-bis(methylthio)-?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models electronic structure. Key parameters include:

- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-deficient purine core due to electron-withdrawing -SCH₃ groups).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous or DMSO environments. Validation against experimental UV-Vis spectra (λmax ~270–290 nm) ensures accuracy .

Advanced: How do methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The -SCH₃ groups act as directing and stabilizing agents:

- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids proceed at the C8 position of the purine, with -SCH₃ enhancing regioselectivity. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ in THF/H₂O (3:1), 80°C for 12–24 hours.

- Oxidative Vulnerability : Methylthio groups can be oxidized to sulfones (e.g., with m-CPBA) for further derivatization. Monitor via TLC (silica, hexane/EtOAc 1:1) .

Advanced: What in vitro assays are suitable for evaluating biological activity of this compound?

Methodological Answer: